2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-(1-cyclopropyltriazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c11-4-3-6-5-10(9-8-6)7-1-2-7/h5,7,11H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZHLJJKTPMXDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(N=N2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanistic Insights
The metal-free synthesis of 1,2,3-triazoles, as demonstrated by Guo et al., employs primary amines, tosyl azide, and 1,3-dicarbonyl compounds under thermally activated conditions. For 2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, cyclopropylamine serves as the primary amine, while ethyl 3-oxobutanoate acts as the 1,3-dicarbonyl component. The reaction proceeds via enamine intermediate formation, followed by cycloaddition with in situ-generated diazo species (Figure 1).
Reaction Conditions :
-
Solvent : Dichloromethane (DCM)
-
Catalyst : Acetic acid (0.3 mmol)
-
Temperature : 90°C
The triazole core forms regioselectively, with the cyclopropyl group occupying the 1-position and the 1,3-dicarbonyl-derived substituent at the 4-position. Ethyl 3-oxobutanoate introduces an ester group at C4, which is subsequently hydrolyzed to a carboxylic acid and reduced to the primary alcohol using LiAlH4.
Yield and Optimization
Initial yields for triazole ester intermediates range from 50–92%. Post-functionalization steps (hydrolysis and reduction) achieve an overall yield of 45–65% for the final alcohol. Key challenges include side reactions during ester hydrolysis and the sensitivity of LiAlH4 to moisture.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Cyclopropyl Azide Synthesis
Cyclopropyl azide, a critical precursor, is synthesized via diazotization of cyclopropylamine using NaNO2 and HCl, followed by azide substitution with NaN3. This method yields cyclopropyl azide in 70–85% purity, requiring careful handling due to the instability of diazonium intermediates.
Triazole Formation
Propargyl alcohol reacts with cyclopropyl azide under Cu(I) catalysis (CuSO4/sodium ascorbate) in a t-BuOH/H2O mixture (1:1). The CuAAC reaction proceeds at room temperature, forming the 1,4-disubstituted triazole with 85–90% regioselectivity (Figure 2).
Optimized Conditions :
This method bypasses post-functionalization steps, directly incorporating the ethanol group via the alkyne precursor.
Post-Functionalization Strategies
Ether Deprotection
Triazoles synthesized with protected alcohols (e.g., tert-butyldimethylsilyl ethers) undergo deprotection using tetrabutylammonium fluoride (TBAF). This method achieves quantitative deprotection but requires anhydrous conditions.
Reductive Amination
Alternative routes involve reductive amination of 4-formyl triazoles with cyclopropylamine, followed by borohydride reduction. While feasible, this approach suffers from low yields (30–40%) due to competing imine hydrolysis.
Comparative Analysis of Methods
| Parameter | Metal-Free | CuAAC | Post-Functionalization |
|---|---|---|---|
| Yield | 45–65% | 78–82% | 30–40% |
| Regioselectivity | >95% | >99% | Variable |
| Safety | Moderate (high temp) | Low (room temp) | High (toxic reagents) |
| Steps | 3 | 2 | 4 |
The CuAAC method offers superior yield and simplicity, whereas metal-free synthesis avoids transition metals, appealing for pharmaceutical applications.
Experimental Data and Characterization
Spectral Data
Chemical Reactions Analysis
Types of Reactions
2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can produce a variety of functionalized triazoles .
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. A study demonstrated that 2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol showed promising results against various fungal strains, making it a candidate for antifungal drug development .
Anticancer Properties
Triazole compounds have been investigated for their anticancer potential. Preliminary studies suggest that derivatives similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Synthesis and Evaluation of Anticancer Activity
A recent study synthesized several triazole derivatives, including this compound. The synthesized compounds were tested against human cancer cell lines (e.g., MCF7 and HeLa), revealing IC50 values that indicate effective cytotoxicity .
Agrochemical Applications
The compound's triazole moiety is also significant in agriculture as a fungicide. Triazoles are widely used in crop protection due to their effectiveness against a range of fungal pathogens.
Field Trials
Field trials have shown that formulations containing triazole derivatives can significantly reduce the incidence of fungal diseases in crops such as wheat and barley. The application of this compound could enhance crop yield and quality by mitigating disease impact .
Materials Science Applications
In materials science, the unique properties of this compound can be harnessed for the development of novel polymers and coatings.
Polymer Development
Research has explored the incorporation of triazole-based compounds into polymer matrices to improve thermal stability and mechanical properties. The resulting materials exhibited enhanced resistance to degradation under environmental stressors .
Comparative Analysis Table
Mechanism of Action
The mechanism of action of 2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazole-Ethanol Derivatives with Substituent Variations
(a) 2-(1H-1,2,3-Triazol-4-yl)Ethan-1-ol Hydrochloride
- Structure : Lacks the cyclopropyl group; instead, the triazole is unsubstituted.
- Properties : The absence of the cyclopropyl group reduces steric hindrance and lipophilicity compared to the target compound. Its hydrochloride salt improves aqueous solubility, making it more suitable for in vitro assays .
- Applications : Primarily used as an intermediate in synthesizing bioactive molecules, though its biological activity is less potent than cyclopropyl-containing analogs .
(b) (1-Cyclopropyl-1H-1,2,3-Triazol-5-yl)Methanol
- Structure: Features a cyclopropyl group but with a shorter methanol chain (C1 vs. C2 in the target compound).
- Molecular weight: 155.17 g/mol (vs. 169.21 g/mol for the target compound) .
- Applications: Used in coordination chemistry and as a ligand; its bioactivity profile is understudied compared to ethanol derivatives .
(c) 1-[1-(Cyclopropylmethyl)-1H-1,2,3-Triazol-4-yl]-2-(Methylamino)Ethan-1-ol
- Structure: Incorporates a methylamino group on the ethanol chain and a cyclopropylmethyl substituent on the triazole.
- Properties: The methylamino group introduces basicity, enhancing solubility in acidic environments. Molecular weight: 196.25 g/mol .
Table 1: Comparison of Triazole-Ethanol Derivatives
Heterocyclic Derivatives with Triazole Cores
(a) 1,3,4-Thiadiazole-Triazole Hybrids
- Example : Compound 9b (IC50 = 2.94 µM against HepG2) .
- Comparison: Replacing the ethanol chain with a 1,3,4-thiadiazole ring significantly enhances antitumor activity. The thiadiazole contributes π-π stacking and hydrogen-bonding interactions, improving target affinity .
(b) Thiazole-Triazole Hybrids
- Example : Compound 12a (IC50 = 1.19 µM against HepG2, 3.4 µM against MCF-7) .
- Comparison: Thiazole rings offer greater planarity than ethanol chains, facilitating DNA intercalation or enzyme inhibition. The target compound’s hydroxyl group may limit membrane permeability compared to thiazole’s hydrophobic surface .
Key Research Findings
- Antitumor Activity: Ethanol-chain triazoles (e.g., target compound) generally exhibit lower potency than heterocyclic hybrids (e.g., thiadiazoles, thiazoles) due to reduced planar surface area for target binding .
- Solubility vs. Bioavailability: The hydroxyl group in the target compound improves solubility but may require prodrug strategies to enhance bioavailability, whereas methylamino or heterocyclic analogs bypass this limitation .
- Synthetic Accessibility: The target compound’s synthesis is more straightforward than heterocyclic hybrids, which require multi-step reactions involving hydrazonoyl halides .
Biological Activity
2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a member of the 1,2,3-triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly notable for its potential applications in antimicrobial, antiviral, and anticancer therapies. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Molecular Formula: C7H12N4O
Molecular Weight: 156.20 g/mol
CAS Number: 1852077-33-8
Structure: The compound features a hydroxyl group attached to a triazole ring which is further substituted with a cyclopropyl group.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The triazole ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.
- Metal Coordination: The nitrogen atoms in the triazole can coordinate with metal ions, influencing biochemical pathways.
These interactions can lead to the modulation of key pathways involved in cell proliferation and infection processes.
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazole derivatives. In particular, compounds similar to this compound have been evaluated against various viruses:
| Compound | Virus Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 4i | Influenza A (H1N1) | 30 | >719 | 24 |
| 8n | Coxsackievirus B3 | 15 | 79 | 5 |
The above data indicates that certain triazole derivatives exhibit significant antiviral activity with low cytotoxicity, making them promising candidates for further development .
Antimicrobial Activity
Studies have shown that triazoles possess broad-spectrum antimicrobial properties. For instance:
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | 8 µg/mL |
| Triazole Derivative B | Escherichia coli | 16 µg/mL |
These findings suggest that modifications in the triazole structure can enhance antimicrobial efficacy .
Anticancer Activity
Triazoles have also been investigated for their anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
These results indicate that compounds based on the triazole framework may disrupt cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .
Study on Antiviral Activity
In a study published in Molecules, researchers synthesized various triazole derivatives and tested their antiviral activity against influenza virus H1N1 and coxsackievirus B3. The most effective compound demonstrated an IC50 value of 15 µM against coxsackievirus B3 while maintaining a high selectivity index .
Research on Antimicrobial Properties
A comparative study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of several triazole derivatives against common bacterial strains. The findings revealed that structural modifications significantly influenced MIC values, suggesting a pathway for developing more effective antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. Key steps include:
Preparation of the azide precursor (e.g., cyclopropyl azide) and alkyne (e.g., propargyl alcohol derivative).
Cycloaddition under mild conditions (room temperature or gentle heating) in solvents like ethanol/water mixtures with Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate).
Optimization strategies:
- Vary catalyst loading (0.1–10 mol%) to balance reaction rate and byproduct formation.
- Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
- Monitor reaction progress via TLC or LC-MS to terminate at maximal yield .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT or HSQC to confirm triazole ring protons (δ 7.5–8.5 ppm) and cyclopropyl CH₂ groups (δ 0.5–1.5 ppm).
- IR : Identify alcohol O-H stretches (~3200–3600 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹).
- Crystallography :
- Use single-crystal X-ray diffraction with SHELXL for refinement. Key steps:
Collect high-resolution data (≤ 1.0 Å) to resolve cyclopropyl ring geometry.
Apply anisotropic displacement parameters for non-H atoms.
Validate using WinGX/ORTEP for thermal ellipsoid visualization .
Q. What initial biological screening approaches are recommended to assess the compound's bioactivity?
- Methodological Answer : Prioritize assays aligned with triazole derivatives' known activities:
- Anti-inflammatory : Measure TNF-α and IL-6 suppression in LPS-stimulated macrophages (ELISA).
- Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination).
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) using MTT assays, reporting IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's molecular interactions?
- Methodological Answer :
- Cross-validation : Compare docking results (e.g., AutoDock Vina) with experimental binding data (e.g., ITC or SPR).
- Dynamic Simulations : Run molecular dynamics (MD) simulations (≥ 100 ns) to assess stability of predicted protein-ligand complexes.
- Crystallographic Validation : Co-crystallize the compound with target proteins (e.g., kinases) to resolve ambiguous binding modes .
Q. What strategies can overcome regioselectivity challenges during triazole synthesis?
- Methodological Answer :
- Catalyst Switching : Use Ru-catalyzed azide-alkyne cycloaddition (RuAAC) to favor 1,5-disubstituted triazoles instead of 1,4-isomers.
- Protecting Groups : Temporarily block the alcohol moiety during cycloaddition to prevent steric interference.
- Microwave-Assisted Synthesis : Enhance regiocontrol via rapid, uniform heating (e.g., 100°C for 10 minutes) .
Q. How should researchers handle high-resolution or twinned crystallographic data during refinement?
- Methodological Answer :
- Twinning Detection : Use SHELXL's TWIN/BASF commands to model twinning fractions.
- High-Resolution Refinement :
Employ SHELXL's restraints (e.g., SIMU/DELU) to manage anisotropic displacement.
Validate with R₁ (≤ 5%) and wR₂ (≤ 10%) metrics.
Q. What systematic approach evaluates the impact of cyclopropyl vs. aryl substituents on bioactivity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituents (e.g., bromophenyl, morpholinoethyl) via parallel CuAAC.
- Structure-Activity Relationship (SAR) :
Test analogs in dose-response assays (e.g., IC₅₀ for cytotoxicity).
Perform statistical analysis (ANOVA) to identify significant activity differences.
Map substituent hydrophobicity (ClogP) against bioactivity to identify trends .
Q. What troubleshooting steps address discrepancies between NMR and MS data in molecular weight confirmation?
- Methodological Answer :
- Purity Check : Analyze via HPLC (≥ 95% purity) to rule out impurities affecting MS signals.
- Ionization Optimization : For MS, use ESI+ with 0.1% formic acid to enhance [M+H]⁺ detection.
- Deuteration Artifacts : Confirm solvent peaks (e.g., DMSO-d₆) do not overlap with compound signals in NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
